3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one
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Overview
Description
The compound “3-(4-benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one” is a complex organic molecule. It contains a benzylpiperidine group, which is often found in pharmaceuticals and other biologically active compounds . The carbonyl group indicates the presence of a ketone, and the nitro group could make the compound reactive. The chromen-2-one moiety is a heterocyclic compound that is a derivative of chromene .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzylpiperidine moiety would likely impart a degree of rigidity to the molecule, while the chromen-2-one moiety could potentially participate in pi stacking interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing and could activate the molecule towards nucleophilic attack. The carbonyl group could also be involved in various reactions, such as reductions or condensations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its reactivity and polarity .Scientific Research Applications
Synthesis and Characterization
3-(4-Benzylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one is a compound related to the chromene family. Research has focused on the synthesis and characterization of various chromene derivatives. For example, coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one and their mixed ligand complexes have been synthesized and characterized, showing good cytotoxic activity (Aiyelabola et al., 2017). Similarly, the synthesis of functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans through a domino reaction involving 3-nitro-2-(trifluoromethyl)-2H-chromenes has been reported (Korotaev et al., 2013).
Chemical Reactions
The compound has been used in various chemical reactions. For instance, a study on the highly diastereoselective 1,3-dipolar cycloaddition of nonstabilized azomethine ylides to 3-nitro-2-trihalomethyl-2H-chromenes led to the synthesis of 1-benzopyrano[3,4-c]pyrrolidines (Korotaev et al., 2013). Another study demonstrated the synthesis of chromeno[3,4-c][1,2]oxazine-N-oxides via formal [4+2] cycloaddition of 3-nitro-2-trihalomethyl-2H-chromenes with cyclohexanone and pinacolone enamines (Korotaev et al., 2014).
Biological Activities
The biological activities of chromene derivatives have also been a subject of research. For instance, the microbiological evaluation of 4-(6-chloro-7H-purin-8-ylamino)-3-nitro-chromen-2-one showed antibacterial activity (Govori & Haziri, 2014). Additionally, a study on the sequential colorimetric recognition of Cu2+ and CN− by asymmetric coumarin-conjugated naphthol groups in aqueous solution used a derivative of 3-nitro-2H-chromen-2-one (Jo et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-benzylpiperidine-1-carbonyl)-6-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c25-21(23-10-8-16(9-11-23)12-15-4-2-1-3-5-15)19-14-17-13-18(24(27)28)6-7-20(17)29-22(19)26/h1-7,13-14,16H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHIWZILTSHMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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